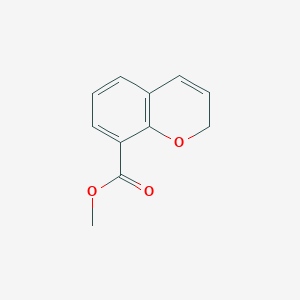
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine is an organophosphorus compound known for its unique structure and versatile applications. This compound is characterized by the presence of two diphenylphosphino groups attached to a phenoxaphosphinine backbone. It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine typically involves the reaction of diphenylphosphine with a suitable phenoxaphosphinine precursor. One common method involves the reaction of 4,6-dichloro-10-phenyl-10H-phenoxaphosphinine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes[][3].
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted derivatives depending on the reagents used[][3].
Aplicaciones Científicas De Investigación
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine primarily involves its ability to act as a ligand and form stable complexes with transition metals. The diphenylphosphino groups coordinate with metal ions, facilitating various catalytic processes. The phenoxaphosphinine backbone provides structural stability and enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis-(2-diphenylphosphino)-p-tolyl ether (PTEphos)
Uniqueness
4,6-Bis(diphenylphosphino)-10-phenyl-10H-phenoxaphosphinine is unique due to its phenoxaphosphinine backbone, which provides enhanced stability and reactivity compared to other similar compounds. The presence of the phenyl group at the 10-position further distinguishes it from other ligands, offering unique electronic and steric properties that influence its coordination behavior and catalytic activity .
Propiedades
Fórmula molecular |
C42H31OP3 |
|---|---|
Peso molecular |
644.6 g/mol |
Nombre IUPAC |
(6-diphenylphosphanyl-10-phenylphenoxaphosphinin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H31OP3/c1-6-18-32(19-7-1)44(33-20-8-2-9-21-33)37-28-16-30-39-41(37)43-42-38(29-17-31-40(42)46(39)36-26-14-5-15-27-36)45(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-31H |
Clave InChI |
NZHBREACEUUMIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P2C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC6=C2C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)

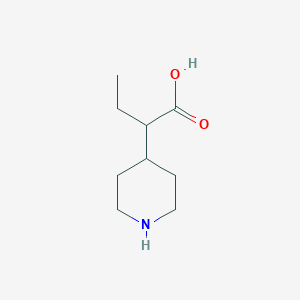

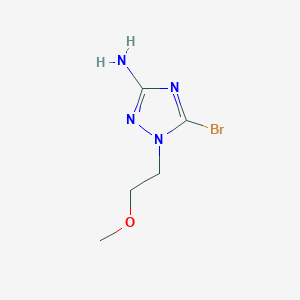
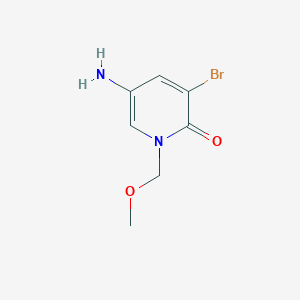
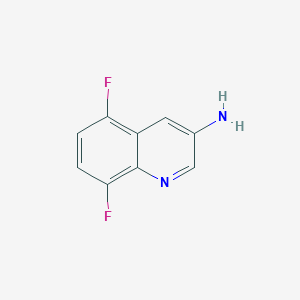
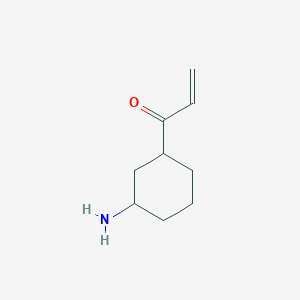
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)


